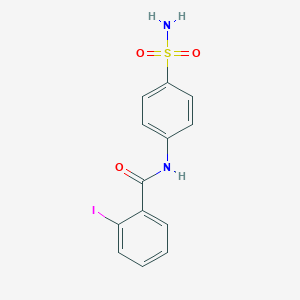

2-iodo-N-(4-sulfamoylphenyl)benzamide

Beschreibung

2-Iodo-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a 2-iodo-substituted benzene ring directly linked via an amide bond to a 4-sulfamoylphenyl group. The iodine atom provides electron-withdrawing properties, while the sulfamoyl moiety (-SO₂NH₂) contributes hydrogen-bonding capabilities, making the compound a candidate for targeting proteins with polar active sites. Its synthesis typically involves coupling 2-iodobenzoic acid with 4-sulfamoylaniline derivatives under standard amide-forming conditions .

Eigenschaften

Molekularformel |

C13H11IN2O3S |

|---|---|

Molekulargewicht |

402.21 g/mol |

IUPAC-Name |

2-iodo-N-(4-sulfamoylphenyl)benzamide |

InChI |

InChI=1S/C13H11IN2O3S/c14-12-4-2-1-3-11(12)13(17)16-9-5-7-10(8-6-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |

InChI-Schlüssel |

WGXSNYGAGUPIKK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)I |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)I |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in the Benzamide Core

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (16673-34-0)

- Structure : Features a chloro and methoxy substituent on the benzamide core, with a sulfamoylphenyl group connected via an ethyl spacer.

- Activity : Demonstrated efficacy in reducing myocardial infarct size in mice, attributed to NLRP3 inflammasome inhibition. The ethyl spacer may enhance conformational flexibility compared to the direct linkage in 2-iodo-N-(4-sulfamoylphenyl)benzamide .

- Key Differences :

- Electron Effects : Methoxy (electron-donating) vs. iodo (electron-withdrawing).

- Solubility : The ethyl spacer may improve solubility but reduce binding affinity due to increased entropy.

2-Iodo-N-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)benzamide

- Structure : Replaces the sulfamoylphenyl group with a trifluoromethyl biphenyl moiety.

- Synthesis : 49% yield via coupling of 2-iodobenzoic acid with 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine .

- Binding Interactions: Lacks hydrogen-bonding capacity from sulfamoyl, relying on π-π stacking from biphenyl.

Modifications in the Sulfamoyl Group

N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide

- Structure: Incorporates sulfamoyl into an enone scaffold.

- Activity : Tested for carbonic anhydrase inhibition, with IR and NMR confirming tautomerization to a thione form .

- Tautomerism: Thione-thiol equilibrium may influence redox activity.

4-Iodo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Heterocyclic Analogs

2-(3-(Morpholinomethyl)phenyl)benzo[d][1,2]selenazol-3(2H)-one

- Structure : Replaces iodine with a selenazole ring.

- Synthesis: 15% yield via cyclization of 2-iodo-N-(3-(morpholinomethyl)phenyl)benzamide .

- Key Differences :

- Electrophilicity : Selenium’s polarizability may enhance nucleophilic interactions.

- Stability : Selenazoles are prone to oxidation, affecting pharmacokinetics.

3-Iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

- Structure : Thiazole ring appended to sulfamoyl.

- Activity : Thiazole’s heteroatoms enable metal coordination, useful in kinase inhibition .

Sulfamoyl Benzamides as Glucokinase Activators

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.